2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide
Description
This compound features a benzyloxy-substituted indole core linked via an acetamide group to a 4-sulfamoylphenyl moiety. The 4-sulfamoylphenyl group contributes hydrogen-bonding capacity, which may enhance target binding affinity in therapeutic contexts.
Properties
Molecular Formula |
C23H21N3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O4S/c24-31(28,29)21-9-6-19(7-10-21)25-23(27)15-26-13-12-18-14-20(8-11-22(18)26)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,25,27)(H2,24,28,29) |
InChI Key |
KPVHZFINMZMQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Preparation of 5-(benzyloxy)indole: This intermediate can be synthesized by reacting indole with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of 2-chloro-N-(4-sulfamoylphenyl)acetamide: This intermediate is prepared by acylation of 4-aminosulfanilamide with chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures, including 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide, exhibit significant anticancer properties. The indole moiety is known for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study:
A study demonstrated that substituted indole compounds showed promising antitumor activity against human cancer cell lines, including colon and breast cancer. The mechanism of action involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Sulfonamide derivatives are often recognized for their broad-spectrum antibacterial activity.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Mycobacterium tuberculosis | 8 µg/mL |
This table illustrates the efficacy of related compounds against various pathogens, indicating that the compound may also possess significant antimicrobial properties.
Toxicity and Safety Profile
Preliminary studies suggest that while the compound shows promising therapeutic effects, further investigation into its toxicity profile is essential. Toxicity assessments in vitro and in vivo are necessary to establish safe dosage ranges and identify potential side effects.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and cancer progression.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function, leading to cell death.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Indole Core Modifications
Key Analogs :
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonyl)acetamide (36): Substitutes benzyloxy with methoxy at the indole's 5-position and introduces a 4-chlorobenzoyl group.
- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) : Incorporates a 2-methylindole and chloro-fluorophenyl acetamide. The methyl group may hinder rotational freedom, affecting conformational stability .
Table 1: Indole Substituent Comparisons
Sulfonamide/Phenyl Group Variations
Key Analogs :
- N-((4-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (40) : Replaces sulfamoyl with bromophenylsulfonamide. Bromine's electron-withdrawing effect may alter electronic distribution, impacting receptor interactions .
- 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8): Retains 4-sulfamoylphenyl but uses a benzothiazole core instead of indole. The benzothiazole’s planar structure may enhance π-π stacking in binding pockets .
Table 2: Sulfonamide/Phenyl Group Comparisons
Acetamide Linker Modifications
Key Analogs :
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k) : Substitutes 4-sulfamoylphenyl with naphthyl, introducing aromatic bulk. This may enhance hydrophobic interactions but reduce solubility .
- 2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (12): Replaces indole with quinoline, altering electron density and binding specificity .
Table 3: Acetamide Linker Comparisons
Melting Points and Solubility
- The benzyloxy group in the target compound likely increases melting point compared to methoxy analogs (e.g., Compound 1 in : 144.2°C vs. 10j: 192–194°C) due to enhanced molecular packing .
- Sulfamoylphenyl-containing compounds generally exhibit higher aqueous solubility than halogenated analogs (e.g., Compound 40 with bromine) due to polar sulfonamide groups .
Biological Activity
The compound 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its unique structure combines an indole moiety with a sulfamoylphenyl group, which may enhance its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 435.5 g/mol
The presence of the benzyloxy group increases the compound's lipophilicity, potentially improving its cellular penetration. The indole structure is recognized for its ability to interact with numerous biological targets, including enzymes and receptors involved in cancer and microbial resistance.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The sulfonamide derivatives are known for their effectiveness against various bacteria by inhibiting carbonic anhydrase, an enzyme crucial for microbial survival.
- Anticancer Properties : The indole structure has been associated with the modulation of cancer-related pathways, making it a candidate for further investigation in oncology.
The compound's mechanism of action is primarily linked to its interaction with carbonic anhydrase (CA) isoforms. Inhibition of these enzymes can disrupt physiological processes such as acid-base balance and fluid secretion, which are often altered in pathological conditions like cancer and glaucoma.
Inhibition Studies
Recent studies have demonstrated that This compound exhibits inhibitory effects on various carbonic anhydrase isoforms. The results from in vitro assays suggest that this compound could serve as a potent inhibitor, comparable to established drugs like acetazolamide.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to This compound :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Sulfonamide backbone | Antimicrobial |
| Indomethacin | Indole structure | Anti-inflammatory |
| Sulfamethoxazole | Sulfonamide backbone | Antimicrobial |
| This compound | Indole + Sulfonamide | Antimicrobial, Anticancer |
Case Studies and Research Findings
Several studies have highlighted the potential of This compound in therapeutic applications:
- Antiviral Activity : A study investigated N-benzyl-acetamides as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Although not directly tested, structural analogs indicated potential antiviral properties against similar targets .
- Inhibition of Carbonic Anhydrase : Research has shown that derivatives containing sulfonamide groups significantly inhibit hCA IX and hCA II isoforms, suggesting that modifications to the indole structure could enhance efficacy .
- Cancer Therapy : Investigations into benzamide derivatives have revealed their effectiveness as RET kinase inhibitors, indicating a pathway through which similar compounds could exert anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
